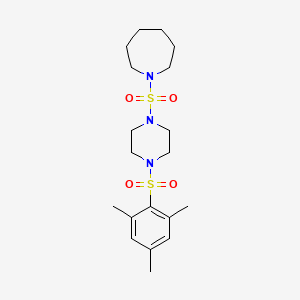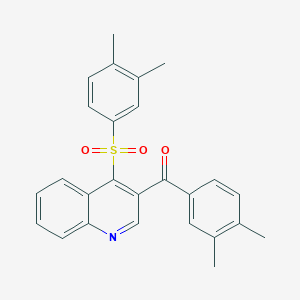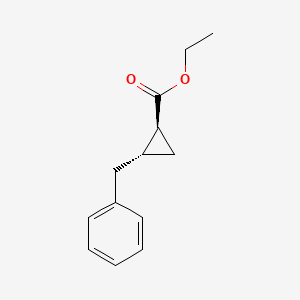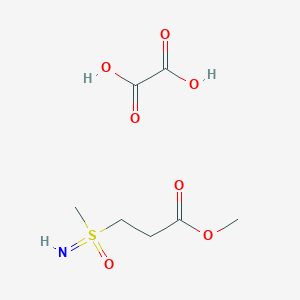![molecular formula C11H10N2O2 B2769426 1H,3H,4H,6H-morpholino[3,4-b]quinazolin-6-one CAS No. 19650-95-4](/img/structure/B2769426.png)
1H,3H,4H,6H-morpholino[3,4-b]quinazolin-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H,3H,4H,6H-morpholino[3,4-b]quinazolin-6-one is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and organic synthesis. This compound features a fused ring system that includes both an oxazine and a quinazolinone moiety, making it a unique structure with potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H,3H,4H,6H-morpholino[3,4-b]quinazolin-6-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a Lewis acid-catalyzed tandem selective ring-opening of oxirane followed by Friedel–Crafts alkylation. This method has been shown to afford high yields of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This would involve optimizing the reaction conditions to maximize yield and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
1H,3H,4H,6H-morpholino[3,4-b]quinazolin-6-one can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while reduction could produce dihydro derivatives.
Applications De Recherche Scientifique
1H,3H,4H,6H-morpholino[3,4-b]quinazolin-6-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential biological activities, including enzyme inhibition.
Industry: It can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 1H,3H,4H,6H-morpholino[3,4-b]quinazolin-6-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites. This interaction can disrupt the normal function of the enzyme, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dihydro-2H-[1,4]oxazino[2,3-f]quinazolin: This compound shares a similar fused ring system but differs in the position of the oxazine ring.
3,4-Dihydro-1H-[1,4]oxazino[4,3-a]indole: Another related compound with a different fused ring system.
Uniqueness
1H,3H,4H,6H-morpholino[3,4-b]quinazolin-6-one is unique due to its specific ring fusion and the presence of both oxazine and quinazolinone moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Propriétés
IUPAC Name |
3,4-dihydro-1H-[1,4]oxazino[3,4-b]quinazolin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c14-11-8-3-1-2-4-9(8)12-10-7-15-6-5-13(10)11/h1-4H,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZZHUCOVZOERQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=NC3=CC=CC=C3C(=O)N21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]cyclohexanecarboxamide](/img/structure/B2769343.png)

![{[(4-METHYLPHENYL)METHYL]CARBAMOYL}METHYL 5-METHYLTHIOPHENE-2-CARBOXYLATE](/img/structure/B2769348.png)
![1-[6-(4-Methoxyphenyl)pyrimidin-4-yl]piperidine-4-carboxylic acid](/img/structure/B2769349.png)
![N'-cycloheptyl-N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]ethanediamide](/img/structure/B2769351.png)




![N-(2-chloro-4-methylphenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2769361.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(p-tolyl)methanesulfonamide](/img/structure/B2769362.png)

![1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-(4-methoxyphenyl)piperidine-3-carboxamide](/img/structure/B2769364.png)

